2-Methyl-2,3-dihydro-1-benzofuran-5-ol
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Overview
Description
2-Methyl-2,3-dihydro-1-benzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the second position and a hydroxyl group at the fifth position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Benzofuran compounds, which 2-methyl-2,3-dihydro-1-benzofuran-5-ol is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways leading to their downstream effects .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
Environmental factors can significantly influence the action of benzofuran compounds .
Biochemical Analysis
Biochemical Properties
It is known that benzofuran derivatives, the class of compounds to which 2-Methyl-2,3-dihydro-1-benzofuran-5-ol belongs, have been shown to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1-benzofuran-5-ol can be compared with other benzofuran derivatives, such as:
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another entactogenic compound with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGSWCPJVSXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111580-01-9 |
Source
|
Record name | 2-methyl-2,3-dihydro-1-benzofuran-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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